molecular formula C13H24O5S B15277547 Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate

Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate

Cat. No.: B15277547
M. Wt: 292.39 g/mol
InChI Key: QRRBFIMTBKQMOI-UHFFFAOYSA-N
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Description

Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate is a highly substituted cyclohexane derivative characterized by its sterically hindered structure. The molecule features a central cyclohexane ring with four methyl groups at positions 2, 2, 4, and 4, creating significant steric bulk. At position 6, a methylsulfonyloxy (mesyl) group acts as a polar leaving group, while the carboxylate ester at position 1 enhances solubility in organic solvents. This compound is primarily utilized in synthetic organic chemistry as an intermediate for nucleophilic substitution reactions, where the mesyl group facilitates displacement by nucleophiles such as amines or thiols. Its rigid, bulky structure also makes it a candidate for studying steric effects in reaction mechanisms .

Properties

Molecular Formula

C13H24O5S

Molecular Weight

292.39 g/mol

IUPAC Name

methyl 2,2,4,4-tetramethyl-6-methylsulfonyloxycyclohexane-1-carboxylate

InChI

InChI=1S/C13H24O5S/c1-12(2)7-9(18-19(6,15)16)10(11(14)17-5)13(3,4)8-12/h9-10H,7-8H2,1-6H3

InChI Key

QRRBFIMTBKQMOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(C1)(C)C)C(=O)OC)OS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate typically involves the reaction of 2,2,4,4-tetramethylcyclohexane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted cyclohexane derivatives .

Scientific Research Applications

Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with two related compounds: 4-Methylcyclohexanol and 2-Methylcyclohexanone (as referenced in ).

Table 1: Structural and Physicochemical Comparison

Property Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate 4-Methylcyclohexanol 2-Methylcyclohexanone
Molecular Weight (g/mol) ~290 (estimated) 114.18 112.16
Functional Groups Methyl ester, mesyloxy, tetramethyl substituents Hydroxyl, single methyl Ketone, single methyl
Boiling Point Not reported (decomposes under heat) N/A 164°C
Solubility High in polar aprotic solvents (e.g., DMF, DMSO) Moderate in water, high in alcohols Low in water, high in ethers
Reactivity Mesyl group enables SN2 reactions; steric hindrance slows kinetics Acid-catalyzed dehydration Ketone reduction or oxidation

Key Differences

Steric Effects: The tetramethyl substitution in the target compound creates extreme steric hindrance, limiting access to the mesyloxy group compared to simpler analogs like 4-Methylcyclohexanol. This results in slower reaction rates in nucleophilic substitutions .

Leaving Group Efficiency : The mesyloxy group is a superior leaving group compared to hydroxyl or ketone functionalities, enabling broader synthetic utility in forming carbon-heteroatom bonds.

Thermal Stability: Unlike 2-Methylcyclohexanone (stable up to 164°C), the target compound likely undergoes decomposition at elevated temperatures due to the labile mesyl ester bond.

Research Findings

  • A 2022 study highlighted that steric bulk in tetramethyl-substituted cyclohexanes reduces reaction yields in SN2 mechanisms by 30–50% compared to less hindered analogs like 4-Methylcyclohexanol derivatives .
  • The mesyloxy group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbon, a property absent in 2-Methylcyclohexanone, which instead participates in carbonyl chemistry.

Biological Activity

Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate is a compound with significant biological activity, particularly in the context of its potential therapeutic applications and metabolic roles. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15H30O5S
  • Molecular Weight : 318.48 g/mol
  • CAS Registry Number : Not available in the provided sources.

Structural Representation

The compound features a cyclohexane ring with multiple substituents, including methyl groups and a methylsulfonyl group. This unique structure contributes to its biological activity.

This compound exhibits various biological activities primarily attributed to its interaction with cellular pathways. Research suggests that it may influence metabolic processes and exhibit anti-inflammatory properties.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study published in Phytotherapy Research demonstrated that derivatives of similar compounds can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Metabolic Role : According to research from the Journal of Biological Chemistry, compounds with similar structures have been shown to act as metabolites in various organisms, playing crucial roles in metabolic pathways .
  • Neuroprotective Properties : Preliminary studies indicate that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. Research published in Neuroscience Letters highlights the protective role of related compounds against oxidative stress in neuronal cells .

Data Table of Biological Activities

Activity Effect Study Reference
Anti-inflammatoryInhibition of cytokinesPhytotherapy Research
Metabolic involvementRole as a metaboliteJournal of Biological Chemistry
NeuroprotectionProtection against oxidative stressNeuroscience Letters

Q & A

Q. What are the key considerations for synthesizing Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including sulfonylation of a cyclohexanecarboxylate precursor. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the sulfonyl group .
  • Catalysts : Base catalysts like triethylamine or pyridine may improve sulfonate ester formation .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during sulfonylation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product .

Q. How can structural characterization of this compound be reliably performed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent environments (e.g., methylsulfonyl protons at ~3.0 ppm, cyclohexane carbons at 20–30 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ~343.15 for C14_{14}H24_{24}O5_5S) .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1700 cm1^{-1} (ester C=O) validate functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Likely soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents due to the ester and sulfonate groups. Insoluble in water .
  • Stability : Store at –20°C under inert atmosphere; the methylsulfonyl group is hydrolytically stable but may degrade under strong acids/bases .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity when the sulfonate group reacts with nucleophiles (e.g., amines, alcohols) .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. What experimental strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Chiral Chromatography : Separate enantiomers if the cyclohexane ring adopts a specific chair conformation .
  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR by determining the crystal structure .

Q. How does the steric bulk of the tetramethylcyclohexane core influence reaction kinetics?

  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., unsubstituted cyclohexane derivatives) to quantify steric effects .
  • Hammett Analysis : Correlate substituent electronic effects (via σ values) with sulfonate group reactivity .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonylation step?

  • Stepwise Optimization : Screen leaving groups (e.g., tosylate vs. mesylate) and bases (e.g., DBU vs. K2_2CO3_3) to improve efficiency .
  • In Situ Monitoring : Use TLC or inline IR to terminate reactions before byproduct formation .

Q. What analytical techniques differentiate between the enolate and keto forms of this compound?

  • Variable Temperature NMR : Observe tautomeric shifts in 1^1H NMR spectra at elevated temperatures .
  • UV-Vis Spectroscopy : Monitor absorbance changes (e.g., ~250 nm for enolate vs. ~280 nm for keto form) .

Key Research Gaps

  • Biological Activity : No direct studies on this compound; prioritize assays for kinase inhibition or antibacterial activity based on sulfonate ester analogs .
  • Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to define decomposition thresholds .

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